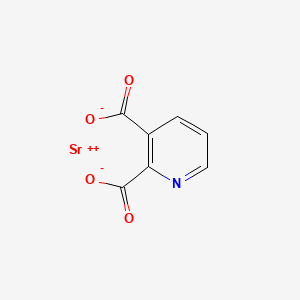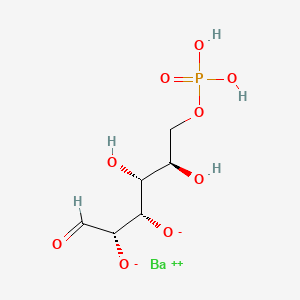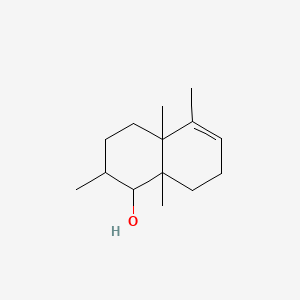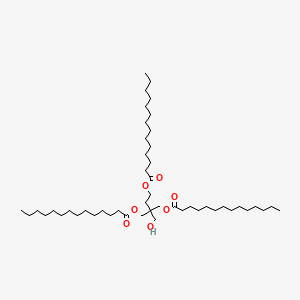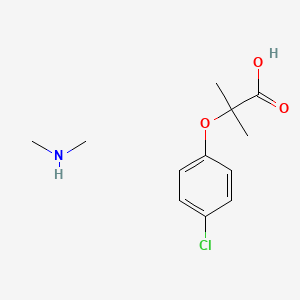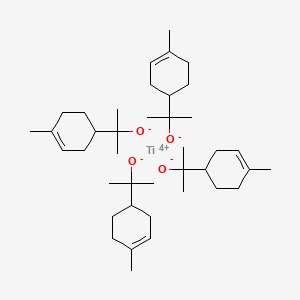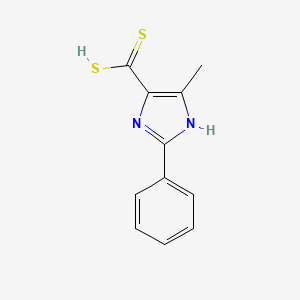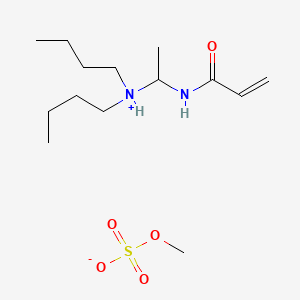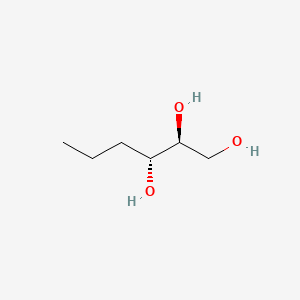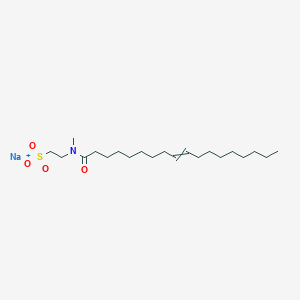
Sodium-n-methyl-n-oleyl taurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium-n-methyl-n-oleyl taurate, with the chemical formula C21H41NO3S and CAS registry number 137-20-2, is a surfactant and emulsifying agent commonly used in the cosmetic industry. This compound is known for its ability to cleanse and moisturize the skin, as well as enhance the foaming and emulsifying properties of cosmetic formulations . It is derived from the reaction between N-methyltaurine and oleylamine, resulting in a compound with both hydrophilic and lipophilic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium-n-methyl-n-oleyl taurate is synthesized by reacting taurine with methyl oleate, which is derived from oleic acid found in sources like olive oil . The reaction typically involves the following steps:
- Dissolving sodium isethionate in water to form a homogeneous solution.
- Adding methylamine and a catalyst (e.g., Zn5(CO3)2(OH)6) to the solution.
- Heating the reaction system for the reaction to occur.
- Neutralizing the resulting product with sodium hydroxide to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The process includes:
- Preparing a 6% NaCl aqueous solution and adding 73.4% sodium methyl taurine aqueous solution under stirring.
- Raising the temperature to about 40°C and adjusting the pH value to 9-10.
- Adding coconut oil fatty acid chloride and stirring for 10 hours to obtain the product .
Chemical Reactions Analysis
Types of Reactions: Sodium-n-methyl-n-oleyl taurate undergoes various chemical reactions, including:
Substitution Reactions: It can react with other compounds to form new products by replacing one of its functional groups.
Oxidation and Reduction Reactions: It can undergo oxidation to form sulfonic acids or reduction to form amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Scientific Research Applications
Sodium-n-methyl-n-oleyl taurate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture and analysis due to its gentle cleansing properties.
Medicine: Utilized in pharmaceutical formulations for its emulsifying and stabilizing properties.
Industry: Widely used in the cosmetic industry for the formulation of skincare and haircare products.
Mechanism of Action
The mechanism by which Sodium-n-methyl-n-oleyl taurate exerts its effects involves its ability to reduce surface tension and enhance the mixing of oil and water phases. This is achieved through its amphiphilic nature, where the hydrophilic head interacts with water molecules, and the lipophilic tail interacts with oil molecules . This property makes it an effective emulsifying agent in various formulations.
Comparison with Similar Compounds
- Sodium lauroyl taurate
- Sodium methyl cocoyl taurate
- Sodium methyl lauroyl taurate
- Sodium methyl myristoyl taurate
- Sodium methyl palmitoyl taurate
- Sodium methyl stearoyl taurate
- Sodium n-isostearoyl methyltaurate
Uniqueness: Sodium-n-methyl-n-oleyl taurate is unique due to its specific combination of hydrophilic and lipophilic properties, which make it particularly effective in enhancing the foaming and emulsifying properties of cosmetic formulations. Its gentle cleansing action also makes it suitable for sensitive skin .
Properties
CAS No. |
7308-16-9 |
|---|---|
Molecular Formula |
C21H40NNaO4S |
Molecular Weight |
425.6 g/mol |
IUPAC Name |
sodium;2-[methyl(octadec-9-enoyl)amino]ethanesulfonate |
InChI |
InChI=1S/C21H41NO4S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)22(2)19-20-27(24,25)26;/h10-11H,3-9,12-20H2,1-2H3,(H,24,25,26);/q;+1/p-1 |
InChI Key |
IZWPGJFSBABFGL-UHFFFAOYSA-M |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol]](/img/structure/B12680630.png)
